molecular formula C11H12F3N B13755853 1-(4-Trifluoromethylphenyl)-but-3-enylamine

1-(4-Trifluoromethylphenyl)-but-3-enylamine

Cat. No.: B13755853
M. Wt: 215.21 g/mol
InChI Key: XDXBTVVTMUEYAB-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)-but-3-enylamine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-3-enylamine chain. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(4-Trifluoromethylphenyl)-but-3-enylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethylbenzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride. Another approach involves the use of a Grignard reagent, where 4-trifluoromethylphenylmagnesium bromide reacts with an appropriate amine to form the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

1-(4-Trifluoromethylphenyl)-but-3-enylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)-but-3-enylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine

InChI

InChI=1S/C11H12F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10H,1,3,15H2

InChI Key

XDXBTVVTMUEYAB-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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